Cas no 6721-67-1 (3,3-Dimethyl-1-phenylbutan-2-one)

3,3-Dimethyl-1-phenylbutan-2-one is a ketone compound characterized by its phenyl and branched alkyl substituents. Its molecular structure, featuring a carbonyl group adjacent to a quaternary carbon, contributes to its stability and reactivity profile. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The steric hindrance from the dimethyl groups enhances selectivity in certain reactions, while the phenyl moiety offers versatility for further functionalization. Its well-defined chemical properties make it a valuable reagent for researchers seeking controlled transformations in complex synthetic pathways. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety measures.
3,3-Dimethyl-1-phenylbutan-2-one structure
6721-67-1 structure
Product name:3,3-Dimethyl-1-phenylbutan-2-one
CAS No:6721-67-1
MF:C12H16O
MW:176.25484
CID:395182
PubChem ID:10171281

3,3-Dimethyl-1-phenylbutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-1-phenylbutan-2-one
    • 2-Butanone, 3,3-dimethyl-1-phenyl-
    • 3,3-DIMETHYL-1-PHENYL-BUTAN-2-ONE
    • 1-phenyl-3,3-dimethyl-butan-2-one
    • 2-Butanone,3,3-dimethyl-1-phenyl
    • 3,3-dimethyl-1-phenyl-2-butanone
    • 3,3-Dimethyl-1-phenyl-butan-2-on
    • benzyl tert-butyl ketone
    • tert-butyl benzyl ketone
    • XPHFHIMIUFOEEN-UHFFFAOYSA-N
    • benzyl-t-butylketone
    • SCHEMBL855690
    • 6721-67-1
    • AKOS010014296
    • Z513735850
    • DTXSID50436310
    • EN300-66073
    • MDL: MFCD09031116
    • Inchi: InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
    • InChI Key: XPHFHIMIUFOEEN-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C(=O)CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 176.12000
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.84430

3,3-Dimethyl-1-phenylbutan-2-one Security Information

3,3-Dimethyl-1-phenylbutan-2-one Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3,3-Dimethyl-1-phenylbutan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-66073-0.05g
3,3-dimethyl-1-phenylbutan-2-one
6721-67-1 95.0%
0.05g
$66.0 2025-03-21
Enamine
EN300-66073-5.0g
3,3-dimethyl-1-phenylbutan-2-one
6721-67-1 95.0%
5.0g
$1075.0 2025-03-21
TRC
D591095-50mg
3,3-dimethyl-1-phenylbutan-2-one
6721-67-1
50mg
$ 95.00 2022-06-05
TRC
D591095-250mg
3,3-dimethyl-1-phenylbutan-2-one
6721-67-1
250mg
$ 320.00 2022-06-05
Alichem
A019117457-1g
3,3-Dimethyl-1-phenylbutan-2-one
6721-67-1 95%
1g
262.65 USD 2021-06-16
Enamine
EN300-66073-0.1g
3,3-dimethyl-1-phenylbutan-2-one
6721-67-1 95.0%
0.1g
$98.0 2025-03-21
1PlusChem
1P006KO1-50mg
3,3-Dimethyl-1-phenylbutan-2-one
6721-67-1 95%
50mg
$134.00 2025-02-21
1PlusChem
1P006KO1-2.5g
3,3-Dimethyl-1-phenylbutan-2-one
6721-67-1 95%
2.5g
$953.00 2025-02-21
Alichem
A019117457-10g
3,3-Dimethyl-1-phenylbutan-2-one
6721-67-1 95%
10g
$900.00 2023-09-01
A2B Chem LLC
AD05921-2.5g
3,3-Dimethyl-1-phenylbutan-2-one
6721-67-1 95%
2.5g
$800.00 2024-04-19

Additional information on 3,3-Dimethyl-1-phenylbutan-2-one

Professional Introduction to 3,3-Dimethyl-1-phenylbutan-2-one (CAS No. 6721-67-1)

3,3-Dimethyl-1-phenylbutan-2-one, identified by the chemical formula CAS No. 6721-67-1, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural framework comprising a phenyl group and a branched aliphatic side chain, exhibits a range of chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both electron-donating and electron-withdrawing groups in its molecular structure contributes to its versatility, enabling diverse applications in medicinal chemistry and material science.

The molecular structure of 3,3-Dimethyl-1-phenylbutan-2-one consists of a central ketone group (C=O) flanked by a phenyl ring and a tertiary butyl group, with an additional methyl substituent on one of the carbons in the butyl chain. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for constructing more complex molecules. The compound’s stability under various reaction conditions further enhances its utility as a synthetic intermediate.

In recent years, 3,3-Dimethyl-1-phenylbutan-2-one has been extensively studied for its potential applications in the synthesis of pharmaceutical agents. Its structural motif is reminiscent of several bioactive compounds, which has prompted researchers to explore its role in drug development. For instance, derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. The phenyl ring, in particular, is known to enhance binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 3,3-Dimethyl-1-phenylbutan-2-one is its role in the synthesis of chiral compounds. The presence of stereocenters in its structure allows for the preparation of enantiomerically pure forms, which are crucial for many pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety. Researchers have leveraged asymmetric synthesis techniques to produce enantiomerically enriched derivatives of this compound, opening new avenues for drug discovery.

The compound’s reactivity also makes it a valuable tool in polymer chemistry. 3,3-Dimethyl-1-phenylbutan-2-one can be used as a monomer or intermediate in the synthesis of specialty polymers with tailored properties. These polymers find applications in coatings, adhesives, and even high-performance materials used in aerospace and automotive industries. The ability to modify its molecular structure allows chemists to fine-tune the physical and chemical properties of the resulting polymers.

Recent advancements in computational chemistry have further highlighted the importance of 3,3-Dimethyl-1-phenylbutan-2-one as a model compound for studying molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the atomic level. These studies not only enhance our understanding of its mechanism of action but also guide the design of more effective derivatives.

The industrial production of CAS No. 6721-67-1 has also seen significant improvements благодаря modern catalytic methods and green chemistry principles. Continuous flow reactors and solvent-free reactions have been employed to enhance yield and reduce environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 3,3-Dimethyl-1-phenylbutan-2-one (CAS No. 6721-67-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug development, polymer synthesis, and fundamental chemical studies. As research continues to uncover new possibilities for this compound, its significance is expected to grow even further.

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